
5-(Aminomethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Aminomethyl)thiophene-2-carboxylic acid (CAS: 1401555-72-3) is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl group at the C5 position and a carboxylic acid group at the C2 position. Its molecular formula is C₆H₇NO₂S, and it is commonly isolated as the hydrochloride salt (C₆H₈ClNO₂S) for enhanced stability and solubility .
The compound is synthesized via reaction of this compound with hydrochloric acid, yielding a light-yellow powder with 100% conversion efficiency . Its structural features, including the electron-rich thiophene ring and polar functional groups, make it a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 2-thiophenecarboxylic acid with formaldehyde and ammonia, resulting in the formation of 5-(aminomethyl)thiophene-2-carboxylic acid.
Industrial Production Methods: Industrial synthesis often employs similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid can be achieved through various methods, including:
- Condensation Reactions: Combining thiophene derivatives with amino and carboxyl functional groups.
- Gewald Reaction: A notable method involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester to create aminothiophene derivatives.
These synthetic routes allow for the production of this compound with high yields and purity, essential for further applications in research and industry.
Chemical Structure:
The unique structure of this compound includes an amino group and a carboxylic acid group attached to a thiophene ring. This configuration allows for significant chemical reactivity and biological activity, making it a versatile building block in medicinal chemistry.
Scientific Research Applications
2.1 Chemistry:
this compound serves as a crucial building block in the synthesis of more complex molecules. Its thiophene ring can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can engage in typical acid-base reactions, enhancing its utility in organic synthesis.
2.2 Biology:
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.
- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
2.3 Medicine:
There is growing interest in the therapeutic applications of this compound due to its unique chemical structure. Research has focused on:
- Antiviral Agents: Recent studies have identified thiophene derivatives as potential antiviral agents against viruses such as Ebola. The mechanism involves inhibiting viral entry by targeting specific interactions between viral proteins and host cell receptors .
Case Studies
Case Study 1: Antiviral Activity Against Ebola
A study demonstrated that thiophene derivatives with similar scaffolds to this compound showed promising antiviral activity against Ebola virus pseudotypes. The compounds were evaluated for their efficacy using a pseudotype viral system, revealing significant inhibition of viral entry .
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|
Compound A | 0.07 ± 0.05 | 16 | 229 |
Compound B | 0.15 ± 0.02 | 20 | 133 |
This data underscores the potential of thiophene derivatives as antiviral agents.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various thiophene derivatives, including this compound. The study found that these compounds exhibited significant activity against Gram-positive bacteria, indicating their potential as new antibiotics .
Mechanism of Action
The mechanism by which 5-(aminomethyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiophene-2-Carboxylic Acid Derivatives
The biological and chemical properties of thiophene derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Functional Group Impact on Bioactivity
- Aminomethyl Group: Enhances hydrogen-bonding capacity, making this compound a candidate for enzyme interaction (e.g., GABA aminotransferase) .
- Chlorophenyl Group : In 5-(4-chlorophenyl)thiophene-3-carboxylic acid, the chlorine atom increases hydrophobicity and improves binding to hydrophobic enzyme pockets, boosting anticancer activity .
- Methylthio Group : The -SCH₃ group in 5-(methylthio)thiophene-2-carboxylic acid modifies electron density, affecting reactivity in cross-coupling reactions .
Key Research Findings
- Positional Isomerism : Moving the carboxylic acid group from C2 to C3 (e.g., 5-(4-chlorophenyl)thiophene-3-carboxylic acid) alters biological target specificity .
- Heterocycle Fusion: Benzo[b]thiophene derivatives (e.g., 5-acetylbenzo[b]thiophene-2-carboxylic acid) exhibit enhanced bioactivity compared to monocyclic thiophenes due to increased planarity and π-stacking .
- Solubility Considerations: Hydrochloride salts of aminomethyl-thiophenes (e.g., this compound hydrochloride) improve aqueous solubility for in vivo studies .
Biological Activity
5-(Aminomethyl)thiophene-2-carboxylic acid (5-AMTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
5-AMTC features a thiophene ring with an amino and a carboxylic acid functional group, contributing to its biological activity. The presence of the thiophene moiety enhances its interactions with biological targets.
1. Antimicrobial Activity
Research indicates that 5-AMTC exhibits notable antimicrobial properties. In a study evaluating various thiophene derivatives, compounds similar to 5-AMTC demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
5-AMTC | Staphylococcus aureus | 3.12 |
5-AMTC | Escherichia coli | 6.25 |
Doxorubicin | HePG-2 | <25 |
2. Anti-Cancer Activity
In vitro studies have shown that 5-AMTC has anti-proliferative effects on various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be less than 25 µM, suggesting strong potential as an anticancer agent .
Table 2: Anti-Cancer Activity of 5-AMTC
Cell Line | IC50 (µM) |
---|---|
HepG-2 | <25 |
MCF-7 | <25 |
PC-3 | 26-50 |
HCT-116 | >100 |
The mechanism by which 5-AMTC exerts its biological effects involves the modulation of specific receptors and pathways. Notably, it has been identified as a modulator of the CCR5 chemokine receptor, which plays a crucial role in HIV infection processes. By binding to this receptor, 5-AMTC may provide protective effects against HIV entry into target cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene derivatives, including 5-AMTC, highlighted its efficacy against pathogenic strains. Compounds were tested against a panel of bacteria and fungi, revealing that while many derivatives showed strong antibacterial activity, they were largely ineffective against fungal strains .
Case Study 2: Cancer Cell Proliferation
In another investigation focusing on cancer cell proliferation, researchers utilized the MTT assay to assess the viability of HepG-2 and MCF-7 cells after treatment with varying concentrations of 5-AMTC. The results confirmed significant inhibition of cell growth at concentrations below 25 µM, positioning it as a promising candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 5-(Aminomethyl)thiophene-2-carboxylic acid and its derivatives?
- Methodology :
- Anhydrous Synthesis : Conduct reactions under argon using flame-dried glassware to prevent hydrolysis or oxidation of the aminomethyl group. For example, this compound hydrochloride is synthesized by dissolving the free base in 2 N HCl and evaporating the solvent under reduced pressure .
- Purification : Use flash column chromatography under nitrogen and verify purity via HPLC (e.g., Phenomenex Luna column with CH₃CN/NH₄OAc gradient). Final purity ≥95% is confirmed by retention time analysis .
- Key Data :
Parameter | Value (Example) |
---|---|
HPLC Retention | 11.57 min (for derivatives) |
HRMS (ESI) | [M-H]⁻ Calcd: 140.0353; Found: 140.0343 (analogous furan derivative) |
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- NMR Analysis : Assign peaks using 500 MHz spectrometers. For the hydrochloride salt, expect signals at δ 7.22 (d, J = 3.3 Hz) and δ 6.71 (d, J = 3.3 Hz) for thiophene protons, with aminomethyl protons at δ 4.25 (s) .
- Stability Tests : Monitor decomposition under stress conditions (e.g., exposure to strong acids/bases). The parent compound is stable under normal lab conditions but produces hazardous gases (CO, CO₂, sulfur oxides) when degraded .
Q. What are the critical storage and handling precautions for this compound?
- Methodology :
- Storage : Store in airtight containers at room temperature, away from incompatible materials (strong oxidizers, acids/bases). Use desiccants to prevent hygroscopic degradation .
- Safety Measures : Wear nitrile gloves (tested for chemical compatibility) and use fume hoods to avoid inhalation of dust. Contaminated clothing must be washed before reuse .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR assignments with HRMS and IR. For example, a mismatch in aminomethyl proton integration may indicate incomplete salt formation, requiring repeated HCl treatment .
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to distinguish solvent peaks from compound signals in crowded spectra .
Q. What computational strategies predict the reactivity of this compound in drug design?
- Methodology :
- Docking Studies : Model interactions with biological targets (e.g., GABA aminotransferase) using software like AutoDock. Compare with analogs (e.g., 5-(2,4,6-trimethylphenyl)thiophene-2-carboxylic acid) to assess steric/electronic effects .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa (carboxylic acid ~2.5) and nucleophilic sites (aminomethyl group) .
Q. How does the aminomethyl substituent influence pharmacological activity compared to other thiophene derivatives?
- Methodology :
- SAR Analysis : Compare IC₅₀ values of this compound with methylthio or phenyl derivatives (e.g., 5-Phenylthiophene-2-carboxylic acid) in enzyme inhibition assays .
- Metabolic Stability : Assess hepatic microsome stability. The aminomethyl group may enhance solubility but increase susceptibility to oxidative deamination .
Q. Contradictions and Mitigation Strategies
- Stability vs. Reactivity : While the compound is stable under normal conditions , its incompatibility with strong acids/bases necessitates rigorous pH control during reactions. Use buffered solutions (pH 5–7) for aqueous work .
- Spectral Artifacts : Broad NMR peaks (e.g., δ 4.25 for aminomethyl) may indicate dynamic proton exchange. Lowering temperature during NMR acquisition can sharpen signals .
Properties
IUPAC Name |
5-(aminomethyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWSFLJKPUEMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586201 | |
Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120889-75-0 | |
Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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